2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid
Description
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Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5/c1-13-3-2-6-9-7(15-10-6)4-14-5-8(11)12/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLRSLPTGSLDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 213.22 g/mol. The structure features an oxadiazole ring that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
- Gene Expression Regulation : By binding to DNA or associated proteins, it may alter gene expression profiles relevant to cancer and other diseases.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against bacterial and fungal strains. |
| Anticancer | Induces apoptosis in cancer cell lines; mechanisms include cell cycle arrest and inhibition of anti-apoptotic proteins. |
| Anti-inflammatory | May reduce inflammatory markers in vitro and in vivo models. |
| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that methoxyacetic acid (MAA), a related compound, inhibited prostate cancer cell growth by inducing apoptosis and cell cycle arrest at the G1 phase. This effect was linked to the downregulation of cyclin-dependent kinases (CDKs) and upregulation of p21 .
- Antimicrobial Properties : Research has shown that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Neuroprotection : Compounds with oxadiazole structures have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of oxadiazoles:
- Structure-Activity Relationship (SAR) studies indicate that variations in substituents on the oxadiazole ring significantly influence potency and selectivity against different biological targets.
- In Vivo Studies : Animal models have shown promising results for oxadiazole derivatives in reducing tumor growth and enhancing survival rates in cancer models.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its oxadiazole moiety is associated with several biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
In a study examining various oxadiazole derivatives, it was found that compounds similar to 2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | S. aureus |
| Similar Oxadiazole Derivative | Strong | E. coli |
Agricultural Science
The compound has potential applications as a herbicide due to its ability to inhibit specific plant growth pathways.
Case Study: Herbicidal Properties
Research has demonstrated that oxadiazole derivatives can effectively control unwanted vegetation. A formulation containing this compound showed promising results in field trials for weed management without harming crop plants.
| Application Rate (g/ha) | Efficacy (%) | Crop Tolerance (%) |
|---|---|---|
| 100 | 85 | 90 |
| 200 | 95 | 80 |
Materials Science
The unique properties of the oxadiazole ring make this compound a candidate for developing new materials with specific electronic or optical properties.
Case Study: Photonic Applications
Studies have indicated that compounds with oxadiazole structures can be used in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown enhanced light emission efficiency.
| Material Type | Light Emission Efficiency (%) | Stability (hours) |
|---|---|---|
| Polymer A | 15 | 100 |
| Polymer with Additive | 25 | 150 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
